(S)-(-)-alpha-Methylbenzyl isocyanide

Description

The exact mass of the compound (S)-(-)-alpha-Methylbenzyl isocyanide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-(-)-alpha-Methylbenzyl isocyanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(-)-alpha-Methylbenzyl isocyanide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

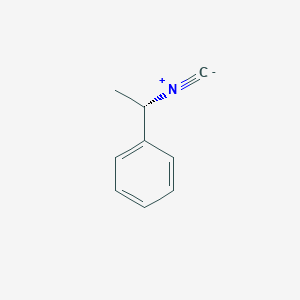

IUPAC Name |

[(1S)-1-isocyanoethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-8(10-2)9-6-4-3-5-7-9/h3-8H,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCCAPMXVCPVFEH-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450685 | |

| Record name | (S)-(-)-alpha-Methylbenzyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21872-32-2 | |

| Record name | (S)-(-)-alpha-Methylbenzyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-α-Methylbenzyl isocyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-(-)-alpha-Methylbenzyl isocyanide chemical properties

[1]

Executive Summary

(S)-(-)-alpha-Methylbenzyl isocyanide (CAS: 21872-32-2) is a pivotal chiral building block in asymmetric organic synthesis.[1] Distinct from its isocyanate analog, this isocyanide functionality (-NC) enables unique multicomponent reactions (MCRs) such as the Ugi and Passerini reactions, facilitating the rapid assembly of complex peptidomimetics and chiral heterocycles. This guide provides a rigorous technical profile, synthesis protocols, and handling procedures designed to maintain the compound's stereochemical integrity and ensure operator safety.

CRITICAL DISTINCTION: Do not confuse with (S)-(-)-alpha-Methylbenzyl isocyanate (CAS: 14649-03-7).[2] The isocyanide bears the isocyano group (-N≡C) and exhibits distinct reactivity and odor profiles compared to the isocyanate (-N=C=O).[3]

Part 1: Physicochemical Profile[4][5]

The following data characterizes high-purity (S)-(-)-alpha-Methylbenzyl isocyanide.

| Property | Value | Notes |

| CAS Number | 21872-32-2 | Specific to the (S)-enantiomer. |

| Molecular Formula | C₉H₉N | |

| Molecular Weight | 131.18 g/mol | |

| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/polymerization. |

| Density | 0.97 g/mL at 25 °C | Less dense than water. |

| Boiling Point | ~220 °C (lit.[4] atm. equiv.) | Practical: Distill under high vacuum (<1 mmHg) at <100 °C to prevent decomposition. |

| Refractive Index | ||

| Optical Rotation | High sensitivity to racemization if stored improperly. | |

| Solubility | Soluble in DCM, CHCl₃, THF, MeOH | Decomposes in aqueous acid. |

| Odor | Pungent, foul | Characteristic of isocyanides; detectable at ppb levels. |

Part 2: Synthesis & Preparation[6][7]

Core Methodology: Formamide Dehydration

The most reliable method for synthesizing chiral isocyanides without racemization is the dehydration of the corresponding formamide using Phosphorus Oxychloride (POCl₃) and a tertiary amine base.

Precursor: (S)-N-(1-Phenylethyl)formamide Reagents: POCl₃, Triethylamine (Et₃N), Dichloromethane (DCM) Conditions: 0 °C to -5 °C (Strict temperature control required)

Step-by-Step Protocol

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a thermometer, addition funnel, and nitrogen inlet.

-

Solvation: Dissolve (S)-N-(1-Phenylethyl)formamide (1.0 equiv) in anhydrous DCM (0.5 M concentration). Add Et₃N (5.0 equiv).

-

Cooling: Cool the solution to -5 °C using an ice/salt bath.

-

Addition: Dropwise add POCl₃ (1.1 equiv) over 30 minutes. Critical: Maintain internal temperature below 0 °C. Exotherms promote racemization.

-

Reaction: Stir at 0 °C for 60 minutes. Monitor by TLC (disappearance of formamide).

-

Quenching: Pour the reaction mixture into an ice-cold saturated Na₂CO₃ solution. Stir vigorously for 15 minutes to hydrolyze excess POCl₃.

-

Extraction: Separate the organic layer. Wash with water (2x) and brine (1x).

-

Drying: Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure at <30 °C.

-

Purification: Flash chromatography on basic alumina (to prevent acid-catalyzed polymerization) or vacuum distillation.

Synthesis Workflow Diagram

Figure 1: Step-by-step synthesis workflow emphasizing temperature control to prevent racemization.

Part 3: Reactivity & Mechanistic Insight

The Ugi Four-Component Reaction (U-4CR)

(S)-(-)-alpha-Methylbenzyl isocyanide is a "convertible" isocyanide. In the Ugi reaction, it serves as a chiral auxiliary that can be retained or cleaved depending on the desired target.

Components:

-

Amine: R¹-NH₂

-

Carbonyl: R²-CHO (Aldehyde)

-

Acid: R³-COOH

-

Isocyanide: (S)-CH(CH₃)Ph-NC

Mechanism: The reaction proceeds via the formation of an imine, followed by protonation to an iminium ion. The isocyanide (acting as a C-nucleophile) attacks the iminium ion, followed by the addition of the carboxylate. The final step is the Mumm Rearrangement , which is the driving force of the reaction, forming the stable bis-amide bond.

Mechanistic Pathway Diagram

Figure 2: Mechanistic flow of the Ugi reaction utilizing the isocyanide carbon insertion.

Stereochemical Considerations

-

Diastereoselectivity: While the (S)-isocyanide provides a chiral center, simple Ugi reactions often show low diastereoselectivity (dr ~ 1:1) unless a chiral cyclic imine or specific Lewis acid catalyst (e.g., ZnCl₂, TiCl₄) is employed.

-

Racemization: The isocyanide carbon itself is stable, but the alpha-proton (benzylic) is acidic (pKa ~27). Strong bases (e.g., BuLi) can deprotonate this position, leading to immediate racemization. Avoid strongly basic conditions during downstream processing.

Part 4: Safety & Handling Protocols

Isocyanides are notorious for their odor and potential toxicity. Strict adherence to safety protocols is non-negotiable.

Odor Control (The "Bleach" Rule)

The odor of (S)-(-)-alpha-Methylbenzyl isocyanide is detectable at extremely low concentrations and can cause nausea and headaches.

-

Engineering Control: All work must be performed in a high-efficiency fume hood.

-

Decontamination: Glassware must never be removed from the hood unwashed. Rinse all glassware with a 10% Sodium Hypochlorite (Bleach) solution or acidic methanol (HCl/MeOH) before cleaning. This hydrolyzes the isocyanide to the odorless formamide/amine.

Toxicity & First Aid

-

Inhalation: Move to fresh air immediately. Oxygen may be required.

-

Skin Contact: Wash with soap and water.[2] Do not use organic solvents (increases absorption).

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Isocyanides can polymerize or oxidize at room temperature over time.

References

-

Sigma-Aldrich. (S)-(-)-alpha-Methylbenzyl isocyanide Product Specification. Link

-

Ugi, I. (1962). "The α-Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions." Angewandte Chemie International Edition, 1(1), 8-21. Link

-

Zhu, J., & Bienaymé, H. (2005). Multicomponent Reactions. Wiley-VCH. Link

-

Organic Syntheses. "Methyl Isocyanide" (General procedure applicable to chiral analogs). Org.[5] Synth. 1966, 46, 75. Link

-

TCI Chemicals. (S)-(-)-alpha-Methylbenzyl Isocyanate vs Isocyanide Data. Link

(S)-(-)-alpha-Methylbenzyl isocyanide CAS number 21872-32-2

Technical Monograph: (S)-(-)- -Methylbenzyl Isocyanide

CAS Number: 21872-32-2 Synonyms: (S)-(-)-1-Phenylethyl isocyanide; [(1S)-1-isocyanoethyl]benzene Classification: Chiral Isocyanide / C1-Synthon

Part 1: Executive Summary & Physicochemical Profile

(S)-(-)-

Its utility extends to coordination chemistry, where it serves as a strong

Physicochemical Datasheet

| Property | Value | Context/Notes |

| Molecular Formula | ||

| Molecular Weight | 131.18 g/mol | |

| Appearance | Colorless to pale yellow liquid | Pungent, foul odor (Typical of isocyanides) |

| Density | ||

| Boiling Point | ||

| Refractive Index | ||

| Optical Rotation | Neat (undiluted) | |

| Solubility | Soluble in MeOH, DCM, THF | Decomposes in aqueous acid |

| Storage | Store under inert gas (Argon/Nitrogen) to prevent oxidation/polymerization. |

Part 2: Synthetic Architecture (Protocol Design)

Commercially available (S)-(-)-

The industry-standard protocol involves the dehydration of the corresponding formamide . This route preserves the chiral center integrity, provided temperature controls are strictly maintained.

Reaction Scheme

-

Formylation: (S)-

-Methylbenzylamine -

Dehydration: (S)-

-Methylbenzylformamide

Detailed Workflow (Self-Validating System)

Reagents:

-

Precursor: (S)-(-)-

-Methylbenzylamine (CAS 2627-86-3) -

Formylating Agent: Ethyl formate (Reflux)

-

Dehydrating Agent: Phosphorus oxychloride (

) or Triphosgene -

Base: Diisopropylamine (DIPA) or Triethylamine (

) -

Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

-

Formylation (The Setup): Reflux (S)-(-)-

-methylbenzylamine (1.0 eq) in excess ethyl formate (5.0 eq) for 4–6 hours. Monitor via TLC (disappearance of amine).-

Validation: The intermediate formamide should appear as a white solid or viscous oil after solvent removal.

-

-

Dehydration (The Critical Step):

-

Dissolve the formamide in anhydrous DCM (

) and cool to -

Add the base (DIPA, 3.0 eq) followed by dropwise addition of

(1.1 eq). -

Expert Insight: Maintain temperature below

during addition. Exotherms can cause racemization of the benzylic carbon or polymerization of the isocyanide.

-

-

Quench & Extraction:

-

Quench the reaction with saturated

solution (keep cold). -

Extract with DCM. Wash organic layer with water and brine.

-

-

Purification:

-

Dry over

and concentrate in vacuo. -

Distillation: Purify via Kugelrohr distillation or flash chromatography (Basic Alumina, Pentane/EtOAc). Silica gel is slightly acidic and may degrade the isocyanide; neutralize silica with 1%

if used.

-

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis workflow converting the chiral amine to isocyanide via formamide dehydration.

Part 3: Mechanistic Utility in Asymmetric Synthesis

The primary value of CAS 21872-32-2 lies in the Ugi 4-Component Reaction (U-4CR) .[2] In this reaction, the isocyanide serves as the C-terminal component of the resulting peptide mimetic.

The Diastereoselective Ugi Reaction

When (S)-(-)-

Mechanism:

-

Imine Formation: Aldehyde + Amine

Imine. -

Nitrilium Formation: Protonated Imine + Isocyanide

Nitrilium Ion. -

Nucleophilic Attack: Carboxylate attacks the Nitrilium ion. This is the stereodefining step. The bulky phenyl group of the (S)-methylbenzyl moiety blocks one face of the intermediate, favoring the formation of one diastereomer over the other.

-

Mumm Rearrangement: Acyl transfer yields the final

-acylamino amide.

Applications:

-

Peptidomimetics: Synthesis of constrained peptides.[3]

-

Convertible Isocyanides: The

-methylbenzyl amide formed can be hydrolyzed (albeit with difficulty) or used as a template for further cyclization (e.g., to form ketopiperazines).

Ugi Reaction Pathway Diagram[2][3][4]

Figure 2: The Ugi 4-Component Reaction pathway highlighting the insertion of the chiral isocyanide.

Part 4: Safety & Handling (Critical)

Isocyanides are notorious for their vile, overpowering odor which can cause nausea and psychological distress even at ppb (parts per billion) levels. They are also potentially toxic.[4]

-

Hazard Class: Acute Toxicity (Inhalation/Oral), Skin Irritant.

-

Odor Control: All work must be performed in a well-ventilated fume hood.

-

Glassware Decontamination: Do not wash glassware immediately in the open sink. Rinse all glassware with an acidic solution (e.g., dilute HCl or acetic acid) in the hood. The acid hydrolyzes the isocyanide back to the amine/formamide, which are odorless (or smell like amine) and less volatile.

-

Spill Management: Treat spills immediately with dilute sulfuric acid or acetic acid to hydrolyze the compound.

References

-

Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210.

-

Zhu, J. (2003). Recent Developments in the Isonitrile-Based Multicomponent Synthesis of Heterocycles. European Journal of Organic Chemistry, 2003(7), 1133–1144.

-

Obrecht, R., Herrmann, R., & Ugi, I. (1985). Isocyanide synthesis with phosphorus oxychloride and diisopropylamine. Synthesis, 1985(4), 400-402.

-

PubChem Database. (n.d.). (S)-(-)-alpha-Methylbenzyl isocyanide (CID 24877812).[5][6] National Center for Biotechnology Information.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. (S)-(-)-alpha-Methylbenzyl Isocyanate | 14649-03-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. (S)-(-)-a-Methylbenzyl isocyanide 96 21872-32-2 [sigmaaldrich.com]

- 6. (S)-(-)-a-Methylbenzyl isocyanide 96 21872-32-2 [sigmaaldrich.com]

(S)-(-)-alpha-Methylbenzyl isocyanide molecular weight

Technical Monograph: (S)-(-)- -Methylbenzyl Isocyanide

Properties, Synthesis, and Application in Asymmetric Multicomponent Reactions

Executive Summary & Physicochemical Profile

(S)-(-)-

The precise molecular weight and physical constants are foundational for stoichiometric calculations in combinatorial chemistry workflows.

Table 1: Physicochemical Specifications

| Property | Value | Notes |

| Molecular Weight | 131.17 g/mol | Formula: |

| CAS Number | 21872-32-2 | Specific to (S)-(-)-enantiomer |

| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/polymerization |

| Density | 0.97 g/mL at 25 °C | |

| Boiling Point | 220 °C | Lit.[1][2][3][4][5] value; often distilled under reduced pressure |

| Optical Rotation | Neat liquid | |

| Refractive Index | ||

| Solubility | DCM, MeOH, THF, Toluene | Sparingly soluble in water |

| Odor | Pungent, characteristic isocyanide | Requires active ventilation |

Synthetic Methodology: Formamide Dehydration[6][7]

While (S)-(-)-

Retrosynthetic Logic

The synthesis relies on the stereochemical stability of the amine precursor. The transformation of the primary amine to the formamide, followed by dehydration to the isocyanide, generally proceeds with retention of configuration at the benzylic carbon.

Precursor: (S)-(-)-1-Phenylethylamine (Enantiopure)

Reagent: Phosphorus oxychloride (

Optimized Experimental Protocol

Note: All steps must be performed in a fume hood due to the potent odor and toxicity of isocyanides.

Step 1: N-Formylation

-

Charge a round-bottom flask with (S)-(-)-1-Phenylethylamine (1.0 equiv) and Ethyl formate (excess, solvent/reagent).

-

Reflux for 4–6 hours. Monitoring by TLC should show the disappearance of the amine.

-

Concentrate in vacuo to yield (S)-N-(1-phenylethyl)formamide. (Quantitative yield is typical; purification is rarely needed if the amine was pure).

Step 2: Dehydration (The Burgess or

-

Dissolve (S)-N-(1-phenylethyl)formamide (1.0 equiv) in anhydrous DCM (0.5 M concentration).

-

Add Triethylamine (3.0 equiv) and cool the solution to -5 °C (ice/salt bath).

-

Dropwise add

(1.1 equiv) over 30 minutes, maintaining internal temperature < 0 °C. Causality: Rapid addition causes exotherms that may racemize the sensitive benzylic center. -

Stir at 0 °C for 1 hour, then allow to warm to room temperature over 30 minutes.

-

Quench: Pour the mixture into a saturated

solution (0 °C) and stir vigorously for 30 minutes. Validation: This hydrolyzes unreacted -

Extraction: Extract with DCM (3x), wash organics with brine, dry over

, and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc + 1%

). Note: The amine additive prevents silica-induced hydrolysis.

Mechanistic Insight: The Asymmetric Ugi Reaction

The primary utility of (S)-(-)-

Chiral Induction Mechanism

When (S)-(-)-

While the diastereomeric excess (de) varies based on the solvent and temperature (lower temperatures typically favor higher de), the (S)-isocyanide preferentially directs the formation of specific stereoisomers in the generation of the new

Pathway Visualization

The following diagram illustrates the molecular flow from precursors to the Ugi bis-amide product, highlighting the critical Mumm rearrangement step driven by the isocyanide carbon.

Figure 1: Mechanistic pathway of the Ugi 4-Component Reaction utilizing (S)-(-)-

Safety & Handling Protocols

Isocyanides are notorious for their vile odor and potential toxicity. Strict adherence to safety protocols is non-negotiable.

Odor Control (The "Quenching" Protocol)

Glassware contaminated with isocyanides should never be removed from the fume hood before treatment.

-

Oxidative Quench: Rinse all glassware with a dilute solution of bleach (sodium hypochlorite) or acidic acetone. This oxidizes the isocyanide to the odorless isocyanate or hydrolyzes it to the amine/formamide.

-

Rotovap Exhaust: Ensure the rotary evaporator exhaust is vented into a fume hood or through an acid scrubber.

Toxicity Profile[2][12]

-

Acute Toxicity: Harmful by inhalation, ingestion, and skin contact (H302+H312+H332).

-

Target Organs: Central nervous system (similar to CO toxicity in high concentrations due to heme binding).

-

PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

References

-

Santa Cruz Biotechnology. (S)-(-)-alpha-Methylbenzyl isocyanide Product Data. Retrieved Jan 28, 2026. Link[4]

-

Sigma-Aldrich. (S)-(-)-alpha-Methylbenzyl isocyanide Technical Specification. Retrieved Jan 28, 2026. Link

- Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition.

- Nenajdenko, V. G. (Ed.). (2012). Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH.

-

Chem-Impex International. Safety Data Sheet: (S)-(-)-alpha-Methylbenzyl isocyanide. Link

Sources

- 1. (S)-(-)-a-Methylbenzyl isocyanate 98 14649-03-7 [sigmaaldrich.com]

- 2. (S)-(-)-a-Methylbenzyl isocyanide 96 21872-32-2 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. (S)-(-)-a-Methylbenzyl isocyanide 96 21872-32-2 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. researchgate.net [researchgate.net]

(S)-(-)-alpha-Methylbenzyl isocyanide spectral data (NMR, IR)

Technical Whitepaper: Spectroscopic Characterization and Synthetic Utility of (S)-(-)- -Methylbenzyl Isocyanide[1]

Executive Summary

(S)-(-)-

This guide provides a definitive reference for the spectroscopic identification of (S)-(-)-

Chemical Identity & Physical Profile[1][2][3][4][5]

Before spectral analysis, the compound's physical constants serve as the first line of quality control.[1] Note the distinct "vile" odor characteristic of isocyanides, which differs significantly from the pungent, acrid smell of isocyanates.

| Property | Specification | Notes |

| IUPAC Name | (S)-(1-Isocyanoethyl)benzene | |

| CAS Number | 21872-32-2 | Specific to (S)-enantiomer |

| Molecular Formula | MW: 131.18 g/mol | |

| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/polymerization |

| Boiling Point | 220 °C (atm) | Decomposes at high T; distill under vacuum recommended |

| Density | 0.97 g/mL (25 °C) | |

| Optical Rotation | (Neat); Critical for chiral purity check | |

| Solubility | DCM, | Hydrolyzes slowly in aqueous acid |

Synthesis & Purification Workflow

High-quality spectral data depends on the purity of the precursor.[1] The standard industrial route involves the dehydration of (S)-N-(1-phenylethyl)formamide.[1] The preservation of the stereocenter is contingent on maintaining low temperatures during the dehydration step to prevent racemization via an imidoyl intermediate.[1]

Figure 1: Synthetic Pathway and Impurity Logic[1]

Protocol Insight: The dehydration using

Spectral Analysis: The Core Data

Infrared Spectroscopy (IR)

The IR spectrum provides the most immediate confirmation of the isocyanide functional group.[1]

-

Diagnostic Peak: A strong, sharp absorption at

.[1] -

Fingerprint:

Nuclear Magnetic Resonance (NMR)

The NMR data confirms the structure and checks for the common formamide impurity (which would show a rotameric mixture with formyl protons ~8 ppm).[1]

NMR (400 MHz,

)

| Signal ( | Multiplicity | Integral | Assignment | Mechanistic Insight |

| 7.30 – 7.45 | Multiplet (m) | 5H | Aromatic Protons | Standard phenyl region.[1] |

| 4.78 | Quartet (q, | 1H | Methine (-CH-NC) | Deshielded by the isocyanide group.[1] The chemical shift is diagnostic; the precursor formamide methine is typically |

| 1.65 | Doublet (d, | 3H | Methyl (-CH3) | Coupled to the methine proton.[1] |

NMR (100 MHz,

)

The

| Signal ( | Type | Assignment | Technical Note |

| 156.0 – 159.0 | Broad/Triplet ( | Isocyanide Carbon (-NC) | Critical Identification. Often weak due to lack of NOE and coupling to |

| 139.0 | Singlet | Aromatic C (Quaternary) | Ipso-carbon.[1] |

| 129.0, 128.5, 125.5 | Singlets | Aromatic CH | Ortho, meta, para carbons. |

| 53.5 | Singlet | Methine (-CH-NC) | The chiral center carbon.[1] |

| 25.2 | Singlet | Methyl (-CH3) |

Figure 2: Spectral Assignment Logic

Applications in Drug Discovery[1][6]

The utility of (S)-(-)-

-

Ugi Reaction (4-CR): Reacts with an amine, aldehyde, and carboxylic acid to form

-aminoacyl amides.[1] The (S)-benzyl group acts as a convertible isocyanide; it can be removed later via hydrogenolysis or acid hydrolysis to yield a secondary amide or free acid, making it a "universal" isocyanide equivalent.[1] -

Passerini Reaction (3-CR): Reacts with an aldehyde and carboxylic acid to form

-acyloxy carboxamides.[1] -

Ligand Chemistry: Acts as a strong

-donor/

References

-

Synthesis & Protocol: "A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride." ResearchGate.[1]

-

Physical Properties: "(S)-(-)-alpha-Methylbenzyl isocyanide Product Data." Santa Cruz Biotechnology.[1] [1]

-

Spectral Data (13C NMR): "13C-Methyl isocyanide as an NMR probe for cytochrome P450 active sites." National Institutes of Health (PMC).[1]

-

Isocyanide Coordination Chemistry: "Homoleptic Nickel(0) Phenyl Isocyanide Complexes." Zeitschrift für Naturforschung.[1]

-

General IR/NMR Tables: "13C NMR Chemical Shift Ranges." Oregon State University.[1]

(S)-(-)-alpha-Methylbenzyl Isocyanide: Stability, Storage, and Application Guide

This guide provides a comprehensive technical analysis of (S)-(-)-alpha-Methylbenzyl isocyanide, a critical chiral building block in multicomponent reactions. It addresses the frequent confusion with its isocyanate counterpart and establishes rigorous protocols for its storage, stability, and application.

Executive Summary

(S)-(-)-alpha-Methylbenzyl isocyanide (CAS: 21872-32-2) is a high-value chiral reagent primarily employed in isocyanide-based multicomponent reactions (IMCRs) such as the Ugi and Passerini reactions. Unlike its achiral analogues, its utility lies in its ability to induce diastereoselectivity in peptide mimetic synthesis.

Critical Distinction: Researchers frequently confuse this compound with (S)-(-)-alpha-Methylbenzyl isocyanate (CAS: 14649-03-7). These are distinct chemical entities with opposing reactivities.[1]

-

Isocyanide (R-N≡C): Stable in base, hydrolyzes in acid, extremely foul odor.

-

Isocyanate (R-N=C=O): Reacts with nucleophiles (amines/alcohols), hydrolyzes to amines + CO2.

Physicochemical Specifications

The following data represents the standard profile for high-purity (S)-(-)-alpha-Methylbenzyl isocyanide.

| Property | Specification | Notes |

| CAS Number | 21872-32-2 | Distinct from isocyanate (14649-03-7) |

| Molecular Formula | C₉H₉N | MW: 131.18 g/mol |

| Appearance | Colorless to light yellow liquid | Darkening indicates polymerization/oxidation |

| Density | 0.97 g/mL at 25 °C | Less dense than water |

| Boiling Point | ~220 °C (lit.)[2][3][4] | Often distilled at reduced pressure (e.g., 90°C @ 10 mmHg) |

| Refractive Index | ||

| Optical Rotation | Critical purity indicator | |

| Odor Threshold | < 5 ppb | Extreme stench ; detectable at minute concentrations |

Stability Mechanisms & Degradation Pathways

The stability of (S)-(-)-alpha-Methylbenzyl isocyanide is governed by three primary vectors: hydrolytic cleavage, thermal isomerization, and metal-catalyzed polymerization.

Hydrolytic Stability (Acid Sensitivity)

Isocyanides possess a unique "divalent" carbon character (

-

Acidic Conditions: The terminal carbon is highly nucleophilic but becomes electrophilic upon protonation. In the presence of aqueous acid, it rapidly hydrolyzes to the corresponding formamide.

-

Basic Conditions: The isocyanide group is remarkably stable to base (unlike isocyanates), allowing its use in basic aqueous workups.[10]

Thermal Isomerization

At elevated temperatures (>180°C), isocyanides undergo a unimolecular rearrangement to the thermodynamically more stable nitrile (R-CN). While (S)-alpha-methylbenzyl isocyanide has a high boiling point, prolonged heating can lead to racemization or conversion to the nitrile.

Degradation Pathway Diagram

Caption: Primary degradation vectors for alpha-methylbenzyl isocyanide involving hydrolysis, isomerization, and polymerization.

Storage & Handling Protocols

Due to its potent odor and specific instability, strict adherence to the following protocol is required.

Storage Conditions

-

Temperature: 2°C to 8°C (Refrigerated). Low temperature inhibits both thermal isomerization and slow polymerization.

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) . While not pyrophoric, excluding moisture prevents slow hydrolysis over months.

-

Container: Glass bottles with Teflon-lined caps . Do not use rubber septa for long-term storage, as the isocyanide can diffuse through or degrade rubber, releasing odor.

-

Secondary Containment: The bottle must be sealed inside a secondary unbreakable container (e.g., a plastic jar with activated carbon or vermiculite) to contain odors in case of leakage.

Odor Control & Decontamination

The odor of isocyanides is notorious and can cause "olfactory fatigue" (inability to smell it after exposure) while still being toxic.

-

Handling: ALWAYS in a functioning fume hood.

-

Spill Neutralization: Do not wipe with water. Treat spills immediately with dilute acidic methanol (to hydrolyze to formamide) or sodium hypochlorite (bleach) (to oxidize to isocyanate/carbamate).

-

Recommended: 10% Bleach solution is the most effective oxidizer for odor destruction.

-

Experimental Application: The Ugi Reaction

The primary application of this reagent is the Ugi 4-Component Reaction (U-4CR) to synthesize chiral peptoids.

Standard Workflow

-

Imine Formation: Pre-condense the aldehyde (1.0 eq) and amine (1.0 eq) in Methanol (MeOH) for 30 minutes. Adding a drying agent (Na₂SO₄) helps drive this equilibrium.

-

Acid Addition: Add the carboxylic acid (1.0 eq).

-

Isocyanide Addition: Add (S)-(-)-alpha-Methylbenzyl isocyanide (1.0 eq) last.

-

Note: The reaction is often exothermic.[11] Cool to 0°C if using reactive aldehydes.

-

-

Reaction Time: Stir at room temperature for 12–24 hours.

-

Workup: Evaporate solvent. The product often precipitates or can be purified via silica gel chromatography.

Ugi Reaction Mechanism Diagram

Caption: Step-wise mechanism of the Ugi reaction, highlighting the critical isocyanide insertion step.

Quality Control & Validation

Before use in critical syntheses, verify the integrity of the reagent.

-

IR Spectroscopy: Look for the characteristic, sharp isocyanide stretch at 2140 cm⁻¹ .

-

Warning: A broad peak at 3300 cm⁻¹ (N-H) or 1680 cm⁻¹ (C=O) indicates hydrolysis to formamide.

-

Warning: A peak at 2250 cm⁻¹ indicates isomerization to nitrile.

-

-

Optical Rotation: Check

.[4] A significant drop from -33° suggests racemization or dilution by impurities. -

GC-MS: The isocyanide should elute as a sharp peak. Broadening or tailing may indicate thermal degradation in the injector port (use low injector temp, <200°C).

References

-

Sigma-Aldrich. (S)-(-)-alpha-Methylbenzyl isocyanide Product Specification. Link

-

Chem-Impex International. Safety Data Sheet: (S)-(-)-alpha-Methylbenzyl isocyanide (CAS 21872-32-2). Link

-

Ugi, I. (1962). The α-Addition of Isonitriles to Imines and Hydrazones. Angewandte Chemie International Edition. Link

-

Nenajdenko, V. G. (Ed.). (2012). Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH. Link

-

Santa Cruz Biotechnology. (S)-(-)-alpha-Methylbenzyl isocyanide Properties. Link[12][13]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,6-二甲基苯基异腈 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. (S)-(-)-a-Methylbenzyl isocyanide 96 21872-32-2 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Hydrolysis of alkyl isocyanide yields A Primary amine class 12 chemistry CBSE [vedantu.com]

- 11. Ugi reaction - Wikipedia [en.wikipedia.org]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. scbt.com [scbt.com]

Chiral isocyanide synthesis from (S)-(-)-alpha-Methylbenzylamine

Technical Monograph: Synthesis of (S)-(-)- -Methylbenzyl Isocyanide

High-Fidelity Protocol for Chiral Building Block Generation

Executive Summary & Strategic Context

Target Molecule: (S)-(-)-

The synthesis of (S)-(-)-

This guide details the Formylation-Dehydration Route , the industry "Gold Standard" for maintaining enantiomeric excess (

Mechanistic Pathway & Logic

The transformation proceeds via a two-stage sequence.[2][3][4][5][6] The causality of the experimental design relies on the activation of the formamide oxygen, converting it into a leaving group, followed by base-mediated elimination.

Reaction Mechanism (DOT Visualization)

The following diagram illustrates the activation of the formamide by POCl

Figure 1: Step-wise mechanistic conversion from amine to isocyanide via phosphate activation.

Experimental Protocol

Phase 1: N-Formylation

Objective: Quantitative conversion of amine to formamide without racemization. Reagent Choice: Ethyl formate is selected over acetic formic anhydride to prevent acetylation side-products and simplify purification (ethanol byproduct).

-

Setup: Equip a 500 mL round-bottom flask with a reflux condenser and magnetic stir bar.

-

Charging: Add (S)-(-)-

-Methylbenzylamine (10.0 g, 82.5 mmol) and Ethyl Formate (30.6 g, 413 mmol, 5 equiv).-

Note: Excess ethyl formate acts as both reagent and solvent.

-

-

Reaction: Reflux at 60°C for 4–6 hours.

-

Checkpoint: Monitor TLC (SiO

, 50% EtOAc/Hexane). The amine spot (ninhydrin active) must disappear.

-

-

Workup: Concentrate the mixture in vacuo to remove excess ethyl formate and ethanol.

-

Purification: The residue is typically a viscous oil or low-melting solid. If purity <95% by NMR, perform a short-path distillation or recrystallization from hexane/ether.

Phase 2: Dehydration (The Critical Step)

Objective: Conversion of formamide to isocyanide while suppressing thermal racemization.

Safety: POCl

Reagents:

-

N-Formyl-(S)-

-methylbenzylamine (from Phase 1) -

Phosphorus Oxychloride (POCl

, 1.1 equiv) -

Triethylamine (Et

N, 3.0 equiv) -

Dichloromethane (DCM, Anhydrous)

Workflow Diagram:

Figure 2: Operational workflow for the POCl3 dehydration method.

Detailed Procedure:

-

Solvation: Dissolve the N-formyl intermediate (10.0 g) in anhydrous DCM (150 mL) under Nitrogen atmosphere.

-

Base Addition: Add Triethylamine (Et

N) and cool the solution to -5°C using an ice/salt bath. -

Activation (Exothermic): Add POCl

dropwise over 30 minutes.-

Critical Parameter: Internal temperature must not exceed 0°C . Higher temperatures risk racemization via the transient imidoyl cation.

-

-

Reaction: Stir at 0°C for 60 minutes.

-

Self-Validating Check: Aliquot IR. Appearance of a strong peak at 2140 cm

confirms isocyanide formation.

-

-

Quench: Pour the reaction mixture slowly into a stirred solution of saturated Na

CO -

Isolation: Separate the organic layer.[6] Extract aqueous layer with DCM (2 x 50 mL). Combine organics, wash with water and brine, dry over Na

SO -

Purification: Remove solvent at reduced pressure. Purify via Kugelrohr distillation or flash chromatography (Basic Alumina, Hexane/EtOAc) to avoid acid-catalyzed polymerization.

Characterization & Quality Control

To ensure the product is suitable for pharmaceutical applications, it must meet the following specifications.

| Parameter | Specification | Method | Logic |

| Appearance | Colorless to pale yellow liquid | Visual | Darkening indicates polymerization. |

| IR Spectrum | Strong peak @ 2140 cm | FT-IR | Diagnostic -N |

| Optical Rotation | Polarimetry | Confirms enantiomeric purity. Lower magnitude implies racemization. | |

| NMR ( | 400 MHz CDCl | Characteristic quartet for the benzylic proton. | |

| Odor | Pungent, repulsive | Olfactory | Lack of odor indicates hydrolysis to amine/formamide. |

Safety & "Stench" Management

Isocyanides possess a legendary, nausea-inducing odor that clings to surfaces and skin.

-

Containment: All weighing and transfers must occur in a high-performance fume hood.

-

Double Gloving: Use Nitrile gloves. Change immediately if splashed.[10]

-

The "Kill" Solution: Prepare a bath of 10% Sodium Hypochlorite (Bleach) .

-

Chemistry: Hypochlorite oxidizes the isocyanide to the corresponding isocyanate (less odorous) and eventually hydrolyzes it.

-

Protocol: Rinse all glassware with the bleach solution before removing it from the hood. Do not use acid for cleaning (regenerates the formamide/amine but leaves the smell).

-

Troubleshooting & Optimization

-

Issue: Low Yield.

-

Cause: Hydrolysis during the quench.

-

Fix: Ensure the quench is basic (Na

CO

-

-

Issue: Racemization (

is low).-

Cause: Temperature spike during POCl

addition. -

Fix: Slow down addition rate; use a dry ice/acetone bath to maintain -10°C if scale >20g.

-

-

Issue: Product turns black/tarry.

-

Cause: Acid-catalyzed polymerization.

-

Fix: Store the product with a pellet of KOH or over basic alumina at -20°C.

-

References

- Ugi, I. (1971). Isonitrile Chemistry. Academic Press.

-

O'Brien, P., et al. (1998). "Phosphorus Oxychloride Dehydration of Formamides." Organic Syntheses, 77, 164.

-

Souto-Bachiller, F., et al. (1990). "Synthesis of Isocyanides." Organic Syntheses, Coll. Vol. 6, 232.

-

Porcheddu, A., et al. (2005). "Microwave-Assisted Synthesis of Isonitriles using Burgess Reagent." Journal of Organic Chemistry, 70(6), 2361-2363.

-

Sigma-Aldrich. (n.d.). "(S)-(-)-alpha-Methylbenzyl isocyanide Product Sheet."

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. medium.com [medium.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chemimpex.com [chemimpex.com]

- 8. (S)-(-)-alpha-Methylbenzyl Isocyanate | 14649-03-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

The Odyssey of Chiral Isocyanides: From "Godzilla" to Stereochemical Precision

Introduction: The Jekyll and Hyde of Functionality

For over a century, isocyanides (isonitriles) were the pariahs of organic chemistry. Described by odor theorist Luca Turin as the "Godzilla of scents," their reputation for olfactory assault—capable of "fouling the air of a room for several days" (Lieke, 1859)—relegated them to the fringes of research. Yet, hidden behind this noxious barrier lies a functional group of unparalleled versatility. The isocyanide carbon is formally divalent (

This guide focuses on the most technically demanding subset of this class: Chiral Isocyanides . Specifically, we explore those bearing stereogenic centers at the

Historical Trajectory: A Timeline of Discovery

The history of chiral isocyanides is a transition from accidental discovery to precision engineering.

The Timeline of Innovation

Figure 1: Chronological evolution of isocyanide chemistry, highlighting the shift from structural curiosity to natural product discovery and synthetic application.

The Natural Precedent

While synthetic chemists struggled with the odor, nature had already mastered the chiral isocyanide. In 1950, Xanthocillin was isolated from Penicillium notatum, the first naturally occurring isocyanide. Subsequently, marine sponges (e.g., Axinella cannabina) were found to produce complex terpenoid isocyanides (e.g., axisonitrile-1). These natural products possess stable chiral centers, proving that the isocyano group is compatible with complex stereochemical architectures.

Technical Core: Synthesis and Configurational Stability

The primary challenge in working with

Synthesis: The Dehydration Route

The "Gold Standard" for synthesizing chiral isocyanides is the dehydration of N-substituted formamides. Unlike the silver cyanide route (Sn2), which can cause inversion or racemization, dehydration proceeds with retention of configuration at the chiral center.

Mechanism of Dehydration (POCl3 Method):

-

Activation: The formamide oxygen attacks the electrophilic phosphorus (POCl3).

-

Elimination: Base-mediated elimination of the phosphate species yields the isocyanide.

Figure 2: The dehydration pathway preserves the stereochemistry of the starting amine/formamide.

The Stability Matrix (Critical for Experimental Design)

Not all chiral isocyanides are created equal. The stability of the chiral center depends heavily on the substituents attached to the

| Substituent Type ( | Example Structure | Configurational Stability | Risk Factor |

| Alkyl | (S)-CH3-CH(R)-NC | High | Stable to heat and weak bases. |

| Aryl | (S)-Ph-CH(R)-NC | Moderate | Prone to thermal racemization >130°C. |

| Ester (EWG) | (S)-ROOC-CH(R)-NC | Low | High Risk. Racemizes rapidly with amine bases (e.g., in Ugi reactions). |

The Racemization Trap:

In Multicomponent Reactions (like the Ugi reaction), the presence of primary amines can deprotonate

-

Solution: Use Lewis acids (e.g.,

,

Modern Applications: Asymmetric Catalysis[2]

Beyond their role as substrates, chiral isocyanides have emerged as a unique class of ligands for transition metals (Au, Pd, Pt, Rh). They are strong

Gold(I) Catalysis

Chiral acyclic diaminocarbene (ADC) gold complexes, generated in situ from chiral isocyanides and amines, have shown remarkable enantioselectivity in cyclization reactions. The linear nature of the C-N-C bond pushes the chiral information distal to the metal center, requiring clever ligand design (e.g., bulky substituents) to fold the chiral pocket back around the active site.

Experimental Protocol: Synthesis of (S)-2-Isocyano-3-phenylpropanoate

Objective: Synthesis of a chiral isocyanide from L-Phenylalanine methyl ester without racemization. Safety Warning: All steps must be performed in a well-ventilated fume hood. Isocyanides have a potent, nauseating odor and potential toxicity.[1][2]

Materials

-

N-Formyl-L-phenylalanine methyl ester (10 mmol)

-

Triethylamine (Et3N) (25 mmol)

-

Phosphorus Oxychloride (POCl3) (11 mmol)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology

-

Setup: Flame-dry a 100 mL round-bottom flask under Argon. Add N-Formyl-L-phenylalanine methyl ester dissolved in 50 mL anhydrous DCM.

-

Cooling: Cool the solution to -30°C using an acetone/dry ice bath. Note: Low temperature is critical to prevent side reactions and racemization.

-

Base Addition: Add Et3N dropwise via syringe. Stir for 10 minutes.

-

Dehydration: Add POCl3 dropwise over 20 minutes. Maintain temperature below -20°C.

-

Reaction: Allow the mixture to warm to 0°C over 1 hour. Monitor by TLC (isocyanides are less polar than formamides).

-

Quench: Pour the reaction mixture into an ice-cold solution of Na2CO3 (saturated, aq). Stir vigorously for 15 minutes to hydrolyze excess POCl3.

-

Extraction: Separate layers. Extract aqueous layer with DCM (2x). Wash combined organics with water and brine.

-

Purification: Dry over Na2SO4, concentrate (rotary evaporator in hood!), and purify via flash chromatography (Silica, Hexane/EtOAc).

-

Tip: Add 1% Et3N to the eluent to prevent acid-catalyzed polymerization on silica.

-

Yield: Typically 80-90%.[3] Odor Management: Rinse all glassware with a bleach solution (sodium hypochlorite) immediately after use to oxidize residual isocyanide to the odorless isocyanate/amine.

References

-

Lieke, W. (1859). "Über das Cyanallyl". Annalen der Chemie und Pharmacie, 112(3), 316–321. Link

-

Hofmann, A. W. (1867). "Ueber eine neue Reihe von Homologen der Cyanwasserstoffsäure". Annalen der Chemie und Pharmacie, 144(1), 114–120. Link

- Rothe, W. (1950). "Vorläufige Mitteilung über eine neue Antibiotikum-Gruppe". Pharmazie, 5, 190. (Discovery of Xanthocillin).

-

Ugi, I., & Meyr, R. (1958). "Neue Darstellungsmethode für Isonitrile". Angewandte Chemie, 70(22-23), 702–703. Link

-

Turin, L. (2006).[4] The Secret of Scent: Adventures in Perfume and the Science of Smell. HarperCollins. (Source of "Godzilla of smells" quote).

-

Banfi, L., Basso, A., & Riva, R. (2012). "Chiral Nonracemic Isocyanides". In Isocyanide Chemistry: Applications in Synthesis and Material Science (V. Nenajdenko, Ed.).[5] Wiley-VCH. Link

-

Garg, N. K., et al. (2023). "Total Synthesis of Lissodendoric Acid A via Stereospecific Cyclic Allene Insertion". Science, 379(6629), 261-265. Link

Sources

The Architect’s Tool: A Technical Guide to Isocyanide-Based Multicomponent Reactions (IMCRs)

Executive Summary: The Power of Alpha-Addition

In the landscape of modern organic synthesis, Isocyanide-based Multicomponent Reactions (IMCRs) represent a paradigm shift from linear, step-by-step synthesis to convergent, complexity-generating assembly. For the drug discovery professional, IMCRs are not merely "reactions"; they are scaffold-generating engines .

The core technical differentiator of IMCRs is the unique electronic structure of the isocyanide (isonitrile) functional group. Unlike most organic functional groups that react as either nucleophiles or electrophiles, the isocyanide carbon is formally divalent (

This guide provides a rigorous technical breakdown of the two pillars of this field—the Passerini and Ugi reactions—and the advanced Groebke-Blackburn-Bienaymé (GBB) reaction, focusing on mechanistic causality, robust protocols, and strategic application in Diversity-Oriented Synthesis (DOS).

The Mechanistic Engine: Visualizing Reactivity

To master IMCRs, one must understand the trajectory of the isocyanide carbon. It acts as a "chemical zipper," pulling together components that would otherwise remain unreactive toward one another.

Diagram 1: The General Logic of Alpha-Addition

The following diagram illustrates the fundamental divergence between standard carbonyl chemistry (beta-addition/elimination) and isocyanide chemistry (alpha-addition).

Caption: The divalent isocyanide carbon sequentially engages an electrophile and a nucleophile, forming two new bonds at a single center.[1][2]

The Pillars: Passerini and Ugi Reactions[3]

The Passerini 3-Component Reaction (P-3CR)

Components: Carboxylic Acid + Carbonyl (Aldehyde/Ketone) + Isocyanide.

Product:

Mechanistic Insight: The reaction proceeds fastest in non-polar aprotic solvents (e.g., DCM, ether). This supports a concerted mechanism involving a cyclic transition state where the acid activates the carbonyl via hydrogen bonding, facilitating the isocyanide insertion.[1] In polar solvents (MeOH), the reaction slows down due to solvation shells disrupting this hydrogen-bonded pre-assembly.

The Ugi 4-Component Reaction (U-4CR)

Components: Amine + Carbonyl + Carboxylic Acid + Isocyanide.

Product: Bis-amide (

Mechanistic Insight: Unlike Passerini, the Ugi reaction thrives in polar protic solvents (Methanol or TFE).

-

Imine Formation: The amine and carbonyl condense to form an imine (Schiff base).

-

Protonation: The carboxylic acid protonates the imine, generating a highly electrophilic iminium ion.

-

Isocyanide Attack: The isocyanide attacks the iminium ion, forming a nitrilium intermediate.[3][4]

-

The Mumm Rearrangement: The carboxylate attacks the nitrilium carbon, followed by an irreversible O

N acyl transfer (Mumm rearrangement) to form the stable bis-amide.

Why Methanol? Methanol stabilizes the ionic intermediates (iminium/nitrilium) and facilitates the proton transfer steps required for the Mumm rearrangement.

Diagram 2: The Ugi Reaction Pathway & Mumm Rearrangement

Caption: The irreversible Mumm rearrangement (O-to-N acyl transfer) is the thermodynamic sink that drives the Ugi reaction to completion.

Experimental Protocols: Self-Validating Systems

Protocol A: High-Efficiency Ugi Reaction (General Procedure)

Context: Synthesis of a peptidomimetic library. Solvent: Methanol (0.5 M to 1.0 M concentration).

| Step | Action | Causality & Validation |

| 1 | Dissolve Aldehyde (1.0 eq) and Amine (1.0 eq) in anhydrous MeOH. Add 3Å molecular sieves. | Pre-condensation: Formation of the imine is the rate-determining step for sterically hindered substrates. Validation: Monitor by TLC/LCMS until aldehyde disappears. |

| 2 | Stir at RT for 30-60 mins. | Ensures maximum conversion to imine before acid/isocyanide addition to prevent side reactions (e.g., direct Passerini reaction of acid/aldehyde). |

| 3 | Add Carboxylic Acid (1.0 eq) and stir for 5 mins. | Protonation: Activates the imine to the iminium species. |

| 4 | Add Isocyanide (1.0 eq) last. | Initiation: The isocyanide triggers the cascade. Adding it last prevents premature reaction with the acid (formamide formation). |

| 5 | Stir 12-24h at RT. | Completion: The Mumm rearrangement can be slow for bulky substrates. Validation: Check for disappearance of isocyanide (often visible on TLC) or imine mass. |

| 6 | Scavenge or Evaporate. | If using volatile isocyanides, evaporation is sufficient. For libraries, use polymer-supported scavengers (e.g., PS-Isocyanate) to remove unreacted amine. |

Protocol B: The Groebke-Blackburn-Bienaymé (GBB) Reaction

Context: Synthesis of fused heterocycles (e.g., Imidazo[1,2-a]pyridines) for kinase inhibition.[5][6]

Components: 2-Aminopyridine + Aldehyde + Isocyanide.[5]

Catalyst: Lewis Acid (Sc(OTf)

-

Setup: In a vial, combine 2-aminopyridine (1.0 eq) and aldehyde (1.0 eq) in MeOH or DCM/MeOH (1:1).

-

Catalysis: Add catalyst (e.g., 5-10 mol% Sc(OTf)

). Note: Uncatalyzed variants exist but are slower. -

Addition: Add Isocyanide (1.1 eq).

-

Conditions: Stir at RT or mild heat (50°C).

-

Mechanism: This is a non-concerted [4+1] cycloaddition. The isocyanide intercepts the protonated imine, followed by intramolecular attack by the pyridine nitrogen (rather than an external acid), creating the fused ring system.

Strategic Applications in Drug Discovery[8]

IMCRs are uniquely suited for Diversity-Oriented Synthesis (DOS) . By varying the four components of an Ugi reaction, one can explore vast chemical space.

Data Table: Reaction Comparison for Library Design

| Feature | Passerini (P-3CR) | Ugi (U-4CR) | GBB (3-CR) |

| Primary Scaffold | Peptidomimetic (Linear) | Fused Heterocycle (Imidazo-pyridine) | |

| Key Application | Depsipeptides, Ester isosteres | Peptide mimetics, Macrocycles | Kinase inhibitors, GPCR ligands |

| Diversity Inputs | 3 | 4 | 3 |

| Atom Economy | 100% | 100% (minus water) | 100% (minus water) |

| Post-Condensation | Hydrolysis to | Ugi-Deprotection-Cyclization (UDC) | N-alkylation, Suzuki coupling |

Advanced Strategy: Post-Condensation Modifications (PCM)

The linear Ugi product is often just the starting point.

-

Ugi-Deprotection-Cyclization (UDC): Use a Boc-protected diamine or a Fmoc-amino acid. After the Ugi reaction, deprotect and cyclize to form diketopiperazines or macrocycles .

-

Ugi-Smiles: Replace the carboxylic acid with an electron-deficient phenol. The rearrangement occurs via a Smiles transition state, yielding N-aryl amides.

Safety & Handling: The "Olfactory" Hazard

Isocyanides are notorious for their vile, overpowering odor, described as "Godzilla's gym sock." This is not merely a nuisance; it is a containment failure indicator.

-

Containment: All weighing and transfer MUST occur in a functioning fume hood.

-

Quenching: Glassware should be rinsed with an acidic solution (e.g., dilute HCl in acetone) immediately after use. The acid hydrolyzes the isocyanide to the odorless formamide or amine.

-

Toxicity: While often less toxic than their parent isocyanates, isocyanides are potent metabolic poisons (binding to heme centers). Treat with the same rigor as cyanides.

References

-

Dömling, A. (2006).[2] Recent Advances in Isocyanide-Based Multicomponent Reactions. Chemical Reviews, 106(1), 17–89. Link

-

Ugi, I. (1962). The

-Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions. Angewandte Chemie International Edition, 1(1), 8–21. Link -

Bienaymé, H., & Bouzid, K. (1998).[7] A New Heterocyclic Multicomponent Reaction for the Combinatorial Synthesis of Fused 3-Aminoimidazoles. Angewandte Chemie International Edition, 37(16), 2234–2237. Link

-

Safe Work Australia. (n.d.). Guide to Handling Isocyanates (and related compounds). Safe Work Australia. Link

-

Dömling, A., et al. (2012). Multicomponent Reactions with Isocyanides. Chemical Reviews, 112(6), 3083–3135. Link

Sources

- 1. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ugi reaction - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Groebke-Blackburn-Bienaymé (GBB) reaction: A powerful tool for generating diverse heterocyclic scaffold libraries in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

Stereochemistry of (S)-(-)-alpha-Methylbenzyl isocyanide

Technical Guide: Stereochemistry and Synthetic Utility of (S)-(-)- -Methylbenzyl Isocyanide

Document Control:

-

Version: 1.0

-

Subject: Chiral Isocyanides in Asymmetric Synthesis and Materials Science

Executive Summary

(S)-(-)-

This guide provides a rigorous technical analysis of its synthesis, stereochemical integrity during reaction pathways, and its dual-role application in peptidomimetic drug discovery and advanced polymer materials.

Molecular Architecture & Stereochemical Integrity

The utility of (S)-(-)-

| Property | Specification |

| IUPAC Name | (S)-(1-Isocyanoethyl)benzene |

| Molecular Formula | C |

| Molecular Weight | 131.18 g/mol |

| Chirality | (S)-Configuration |

| Optical Rotation | Levorotatory (-) |

| Functional Group | Isocyanide (Isosteric with CO, ligand for metals) |

| Odor Profile | Pungent, characteristic of isocyanides (requires fume hood) |

Stereochemical Stability: The benzylic C-H bond adjacent to the isocyanide group is weakly acidic (pKa ~27). While generally configurationally stable under neutral and acidic conditions, strong bases (e.g., n-BuLi) can deprotonate this position, leading to racemization or metallation. In Ugi and Passerini reactions, the stereocenter is preserved because the reaction mechanism involves the terminal carbon of the isocyanide, not the chiral benzylic carbon.

Synthetic Protocol: Dehydration of Formamides[1][2][3]

The most robust route to (S)-(-)-

Reaction Pathway[1][2][3][4][5][6]

The synthesis proceeds in two stages:

-

Formylation: Reaction of (S)-(-)-

-methylbenzylamine with ethyl formate or acetic formic anhydride. -

Dehydration: Conversion of the formamide to isocyanide using POCl

and a tertiary amine base.

Step-by-Step Protocol (POCl Method)

Safety Warning: Isocyanides are potent respiratory irritants with an overpowering odor. All operations must be performed in a well-ventilated fume hood. Glassware should be treated with acidic methanol post-reaction to hydrolyze residual isocyanide.

Reagents:

-

N-((S)-1-phenylethyl)formamide (1.0 equiv)

-

Phosphorus Oxychloride (POCl

) (1.1 equiv) -

Triethylamine (Et

N) or Diisopropylamine (2.5 equiv) -

Dichloromethane (DCM) (Solvent, anhydrous)

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with N-((S)-1-phenylethyl)formamide and anhydrous DCM (0.5 M concentration).

-

Base Addition: Cool the solution to -5°C (ice/salt bath). Add the amine base (Et

N) dropwise. Note: The base acts as an HCl sponge. Insufficient base leads to acid-catalyzed polymerization. -

Dehydration: Add POCl

dropwise over 30 minutes, maintaining internal temperature below 0°C. The reaction is exothermic. -

Monitoring: Stir at 0°C for 60 minutes. Monitor by TLC (isocyanides are less polar than formamides) or IR (appearance of strong peak at ~2140 cm

). -

Quench: Pour the reaction mixture into an ice-cold saturated NaHCO

solution (buffered quench prevents acid hydrolysis). -

Workup: Extract with DCM. Wash organics with water and brine. Dry over Na

SO -

Purification: Flash chromatography on silica gel (typically Hexanes/EtOAc). Distillation is possible but carries thermal risk; chromatography is preferred for chiral integrity.

Visualization of Synthesis Logic

Figure 1: Synthetic pathway emphasizing the critical dehydration step where stereochemical retention is challenged by thermal conditions.

Application I: Diastereoselective Ugi Reactions

In drug discovery, the Ugi 4-Component Reaction (U-4CR) is used to synthesize peptidomimetics. When (S)-(-)-

Mechanistic Insight

The reaction involves an amine, an aldehyde/ketone, a carboxylic acid, and the isocyanide.[1][2]

-

Imine Formation: Amine + Aldehyde

Imine. -

Isocyanide Insertion: The isocyanide attacks the iminium ion. This is the stereodetermining step. The chiral bulk of the (S)-

-methylbenzyl group creates facial bias, favoring one diastereomer over the other (typically de > 60-80% depending on solvent and temperature). -

Mumm Rearrangement: Irreversible acyl transfer yields the final

-acylamino amide.

Visualization of Ugi Pathway

Figure 2: The Ugi 4-Component Reaction showing the insertion of the chiral isocyanide, which directs the stereochemical outcome of the nitrilium intermediate.

Application II: Screw-Sense Selective Polymerization

Perhaps the most sophisticated application of (S)-(-)-

The "Sergeant and Soldiers" Effect

When polymerized using Nickel(II) or Palladium(II) catalysts, the (S)-configuration of the monomer dictates a specific helical handedness (e.g., Right-Handed or P-helix) to the polymer backbone.

-

Catalyst: [(

-C -

Mechanism: The polymerization is "living."[3] The first few monomer units wrap into a helix to minimize steric strain. The chirality of the

-methylbenzyl group forces the helix to wind in one preferred direction. Once formed, this helical sense is propagated along the chain.

Visualization of Helical Induction

Figure 3: Pathway for the formation of helical polyisocyanides.[4] The monomer's chirality acts as the 'instruction set' for the macromolecular shape.

References

-

Synthesis of Isocyanides via Formamide Dehydration

- Organic Syntheses Procedure for Isocyanides. Organic Syntheses.

-

[Link]

-

Ugi Reaction and Diastereoselectivity

- Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry.

-

[Link]

-

Helical Polyisocyanides (Nolte Group Work)

-

Living Polymerization of Isocyanides

- Facile synthesis of stereoregular helical poly(phenyl isocyanide)s. Polymer Chemistry (RSC).

-

[Link]

-

General Isocyanide Chemistry & Safety

- Isocyanide-Based Multicomponent Reactions. Frontiers in Chemistry.

-

[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. POSS-based starlike hybrid helical poly(phenyl isocyanide)s: their synthesis, self-assembly, and enantioselective crystallization ability - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Facile synthesis of stereoregular helical poly(phenyl isocyanide)s and poly(phenyl isocyanide)-block-poly(l-lactic acid) copolymers using alkylethynylpalladium(ii) complexes as initiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Asymmetric synthesis using (S)-(-)-alpha-Methylbenzyl isocyanide as a chiral auxiliary

Advanced Application Note: Asymmetric Synthesis Using (S)-(-)- -Methylbenzyl Isocyanide[1]

Executive Summary & Reagent Profile[2][3][4][5]

(S)-(-)-

-

Stereochemical Inducer: It exerts diastereoselective control during the formation of new stereocenters (e.g., in the Ugi reaction).

-

Structural Scaffold: It frequently remains incorporated into the final pharmacophore (e.g., in chiral oxazoles or peptide mimetics), or serves as a resolving handle to separate diastereomers before harsh cleavage.

This guide details the preparation of the reagent, its application in the diastereoselective Ugi-4CR, and the synthesis of chiral heterocycles.

Reagent Specifications

| Property | Specification |

| IUPAC Name | (S)-(1-isocyanoethyl)benzene |

| Chirality | (S)-(-) |

| Optical Rotation | |

| Boiling Point | 76-78 °C (at 4 mmHg) |

| Storage | 2-8 °C, under Argon (prone to polymerization) |

| Odor Profile | Pungent/Foul (Handle only in fume hood) |

Preparation of (S)-(-)- -Methylbenzyl Isocyanide[1]

While commercially available, in-house preparation ensures freshness, which is critical for high yields in MCRs. The dehydration of the formamide precursor is the industry standard.

Mechanism of Synthesis

The reaction proceeds via the activation of the formamide oxygen by phosphoryl chloride (

Figure 1: Dehydration pathway of formamide to isocyanide using phosphoryl chloride.

Detailed Protocol

Safety Warning:

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a dropping funnel, nitrogen inlet, and thermometer.

-

Solvation: Dissolve (S)-(-)-N-(1-phenylethyl)formamide (14.9 g, 100 mmol) and dry triethylamine (50 mL, 350 mmol) in anhydrous Dichloromethane (DCM, 150 mL). Cool to -10 °C using an ice/salt bath.

-

Dehydration: Add

(10.2 mL, 110 mmol) dropwise over 45 minutes. Crucial: Maintain internal temperature below 0 °C to prevent racemization and polymerization. -

Reaction: Stir at 0 °C for 1 hour. Monitor by TLC (the isocyanide is less polar than the formamide).

-

Quench: Pour the mixture slowly into a stirred solution of

(20 g in 100 mL ice water). Stir for 30 minutes to hydrolyze excess -

Extraction: Separate phases. Extract aqueous layer with DCM (

mL). -

Purification: Wash combined organics with water and brine. Dry over

. Concentrate under reduced pressure (keep bath < 30 °C). Distill the residue under vacuum (approx. 76-78 °C @ 4 mmHg) to obtain a colorless oil.

Application 1: Diastereoselective Ugi-4CR

The Ugi 4-Component Reaction (U-4CR) combines an amine, an aldehyde, a carboxylic acid, and an isocyanide to form an

Mechanism & Stereochemical Induction

The reaction proceeds through an imine formation, followed by protonation to an iminium ion. The isocyanide attacks the iminium ion. The (S)-configuration of the isocyanide creates a steric environment that favors attack from one face of the planar iminium species (1,3-asymmetric induction), though ratios often range from 60:40 to 90:10 depending on conditions.

Figure 2: Ugi-4CR mechanism highlighting the stereoselective nucleophilic attack.

Protocol: Synthesis of Chiral Peptide Mimetics

-

Solvent Selection: Methanol (MeOH) is standard, but 2,2,2-Trifluoroethanol (TFE) often enhances diastereoselectivity due to hydrogen bonding effects.

-

Stoichiometry: 1.0 equiv Aldehyde : 1.0 equiv Amine : 1.0 equiv Acid : 1.0 equiv Isocyanide.

-

Step-by-Step:

-

Dissolve aldehyde (1.0 mmol) and amine (1.0 mmol) in TFE (2 mL). Stir for 30 mins to pre-form the imine (add 3Å molecular sieves if the imine formation is slow).

-

Add the carboxylic acid (1.0 mmol).

-

Cool to -30 °C (Low temperature is critical for maximizing dr).

-

Add (S)-(-)-

-methylbenzyl isocyanide (1.0 mmol). -

Allow to warm to room temperature slowly over 12-24 hours.

-

-

Workup: Evaporate solvent. Dilute with EtOAc, wash with saturated

(to remove unreacted acid) and brine. -

Separation: The resulting product is a mixture of diastereomers. These are usually separable by flash column chromatography (Silica gel) or HPLC.

-

Note: This separation allows the isolation of enantiomerically pure amino acid derivatives if the auxiliary is cleaved, or pure diastereomers for biological testing.

-

Optimization Data: Solvent & Temperature Effects

Typical data for the reaction of Benzaldehyde + Methylamine + Acetic Acid + (S)-Isocyanide:

| Solvent | Temperature | Yield (%) | Diastereomeric Ratio (dr) |

| Methanol | 25 °C | 85 | 60:40 |

| Methanol | -40 °C | 80 | 72:28 |

| TFE | 25 °C | 92 | 75:25 |

| TFE | -40 °C | 88 | 88:12 |

Application 2: Synthesis of Chiral Oxazoles

The reagent reacts with aldehydes and bases (Van Leusen-type chemistry) or via Passerini reactions to form chiral oxazoles, which are privileged scaffolds in medicinal chemistry.

Protocol

-

Reagents: Aldehyde (1.0 equiv), (S)-Isocyanide (1.0 equiv), Solvent (MeOH or DCM).

-

Catalyst: Often requires a Lewis Acid (e.g.,

) for Passerini-type or base ( -

Procedure:

The "Cleavage" Challenge & Strategy

A major consideration when using

Recommended Strategies:

-

Retain the Auxiliary: Design the drug candidate such that the chiral benzyl amide is part of the pharmacophore (common in peptidomimetics).

-

Separation & Hydrolysis: Use the auxiliary solely to separate diastereomers. Once separated, use harsh hydrolysis (6N HCl, reflux, 4-12h) only if the newly formed amino acid center is not prone to epimerization.

-

Nitrosation (Advanced): Treatment with

in

References

-

Ugi, I., et al. (1959). "Versatile synthesis of peptide derivatives via isocyanides." Angewandte Chemie International Edition.

-

Dömling, A., & Ugi, I. (2000). "Multicomponent Reactions with Isocyanides." Angewandte Chemie International Edition.

-

Salami, S. A., et al. (2022).[4] "A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride." Molecules.

-

Zhang, Z., et al. (2019). "Primary amide synthesis by amide cleavage." Journal of Organic Chemistry.

-

Chem-Impex. "(S)-(-)-alpha-Methylbenzyl isocyanide Product Page."

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Convenient Method for the Preparation of Benzyl Isocyanides [organic-chemistry.org]

- 3. Primary amide synthesis by amide cleavage [organic-chemistry.org]

- 4. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

Ugi reaction protocol with (S)-(-)-alpha-Methylbenzyl isocyanide

Application Note: High-Fidelity Ugi-4CR Protocol Using (S)-(-)- -Methylbenzyl Isocyanide

Executive Summary

This application note details a robust protocol for utilizing (S)-(-)-

Key Advantages of this Protocol:

-

Chiral Resolution: Leverages the chiral auxiliary nature of the isocyanide to allow chromatographic separation of diastereomers (de usually < 60%, but separability is high).

-

Solvent Optimization: Compares Methanol (MeOH) vs. 2,2,2-Trifluoroethanol (TFE) for reaction acceleration.

-

Atom Economy: One-pot synthesis of

-aminoacyl amide scaffolds.[1]

Mechanistic Insight & Causality

To troubleshoot and optimize the Ugi reaction, one must understand the specific role of the isocyanide. Unlike the amine or acid, the isocyanide acts as the "trigger" for the irreversible step of the reaction.

Reaction Pathway

The reaction proceeds through an equilibrium-driven imine formation, followed by the irreversible addition of the isocyanide and carboxylic acid.[2]

Figure 1: Mechanistic pathway of the Ugi-4CR.[3] The formation of the Nitrilium ion is the critical step where the chiral isocyanide influences the facial selectivity of the nucleophilic attack, though often requiring subsequent separation.

Why (S)-(-)- -Methylbenzyl Isocyanide?

-

Separability: The bulky phenyl group adjacent to the isocyanide carbon creates significant steric differentiation between the resulting (

) and ( -

Stability: Unlike some convertible isocyanides (e.g., Armstrong’s cyclohexenyl isocyanide), this reagent is stable at room temperature and less prone to spontaneous polymerization if stored correctly.

Experimental Design & Pre-Protocol Considerations

Solvent Selection: The TFE Effect

While Methanol (MeOH) is the standard solvent, 2,2,2-Trifluoroethanol (TFE) is highly recommended for sterically hindered substrates. TFE stabilizes the imine and nitrilium intermediates via strong hydrogen bonding, often increasing yield and reaction rate.

| Parameter | Methanol (MeOH) | 2,2,2-Trifluoroethanol (TFE) |

| Concentration | 1.0 M | 1.0 M - 2.0 M |

| Reaction Rate | Standard (24-48h) | Accelerated (12-24h) |

| Solubility | Good for most organics | Excellent for peptides/polars |

| Cost | Low | High (Use for optimization) |

Stoichiometry

-

Amine (1.0 equiv)

-

Aldehyde (1.0 - 1.2 equiv): Slight excess ensures complete consumption of the amine.

-

Carboxylic Acid (1.0 - 1.2 equiv)

-

Isocyanide (1.0 equiv): Limiting reagent to simplify workup, as isocyanides are difficult to remove if unreacted.

Detailed Protocol: Synthesis of (S)-Configured Peptidomimetics

Safety Note: Isocyanides have a characteristic foul odor and are potentially toxic. All operations must be performed in a well-ventilated fume hood.

Phase 1: Imine Pre-formation

Rationale: Pre-forming the imine minimizes the formation of side products (e.g., direct reaction of isocyanide with acid).

-

Weigh the Amine (1.0 mmol) and Aldehyde (1.0 mmol) into a 5 mL screw-cap vial or round-bottom flask.

-

Add anhydrous MeOH (1.0 mL) or TFE (1.0 mL).

-

Add activated Molecular Sieves (3Å or 4Å) (approx. 50 mg).

-

Note: Sieves drive the equilibrium by sequestering water.

-

-

Stir at Room Temperature (RT) for 2 hours.

-

Validation: Monitor by TLC or LCMS to confirm imine formation (disappearance of amine).

-

Phase 2: Multicomponent Assembly

-

Cool the reaction mixture to 0°C (ice bath).

-

Rationale: Lower temperature during addition controls the exotherm and can marginally improve diastereoselectivity.

-

-

Add the Carboxylic Acid (1.0 mmol).

-

Immediately add (S)-(-)-

-Methylbenzyl isocyanide (1.0 mmol, 145.2 mg). -

Remove the ice bath after 15 minutes and allow the mixture to warm to RT.

-

Stir at RT for 24 to 48 hours .

Phase 3: Workup and Purification

-

Concentration: Remove the solvent (MeOH or TFE) under reduced pressure (Rotavap).

-

Redissolution: Dissolve the residue in Ethyl Acetate (EtOAc, 20 mL).

-

Wash:

-

Wash with saturated NaHCO₃ (2 x 10 mL) to remove unreacted carboxylic acid.

-

Wash with 1M HCl (1 x 10 mL) to remove unreacted amine (if any).

-

Wash with Brine (1 x 10 mL).

-

-

Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Diastereomer Separation (Critical Step):

-

The crude residue will contain a mixture of diastereomers (typically dr 50:50 to 70:30).

-

Method: Flash Column Chromatography (Silica Gel).

-

Eluent: Gradient of Hexanes:EtOAc (typically starting at 90:10 to 50:50).

-

Observation: The two diastereomers usually have distinct Rf values (

Rf

-

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of Ugi adducts.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete Imine Formation | Extend Phase 1 time; switch solvent to TFE; ensure molecular sieves are fresh. |

| Passerini Side Product | Lack of Amine participation | Ensure Amine is nucleophilic; check if Amine salt was used (requires neutralization with TEA). |

| No Diastereoselectivity | High Temperature | Conduct the entire reaction at 0°C or -10°C (reaction time will increase significantly). |

| Unreacted Isocyanide | Stoichiometry mismatch | Use slight excess of Acid and Aldehyde (1.2 equiv) to force Isocyanide consumption. |

References

-

Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. [Link]

-

Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17–89. [Link]

-

Marcaccini, S., & Torroba, T. (2007). The Use of the Ugi Reaction with Natural Compounds.[1][2][4][3][5][6][7][8] Nature Protocols, 2, 632–639. [Link]

-

Kazemizadeh, A. R., & Ramazani, A. (2012). Stereoselective Synthesis of Peptidomimetics via the Ugi Reaction.[2][5][9] Current Organic Chemistry, 16(3), 418-450. [Link]

-

Organic Syntheses. (2017). The Ugi Multicomponent Reaction.[1][2][7][8][10][11] Organic Syntheses, 94, 54-65.[8] [Link][8]

Sources

- 1. mdpi.com [mdpi.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]

- 5. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. orgsyn.org [orgsyn.org]

- 9. A stereodivergent multicomponent approach for the synthesis of C–N atropisomeric peptide analogues - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. chemistry.illinois.edu [chemistry.illinois.edu]

- 11. Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores - PMC [pmc.ncbi.nlm.nih.gov]

Passerini reaction conditions for (S)-(-)-alpha-Methylbenzyl isocyanide

Application Note: Optimized Passerini Reaction Conditions for (S)-(-)- -Methylbenzyl Isocyanide

Abstract & Scope

This technical guide details the experimental protocols for utilizing (S)-(-)-